molecular formula C7H11BrO2 B2978645 1-bromocyclohexane-1-carboxylic acid CAS No. 55106-53-1

1-bromocyclohexane-1-carboxylic acid

Cat. No.: B2978645
CAS No.: 55106-53-1
M. Wt: 207.067
InChI Key: KHFXNUAYBKPUKC-UHFFFAOYSA-N
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Description

1-Bromocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C₇H₁₁BrO₂ It is a derivative of cyclohexane, where a bromine atom and a carboxylic acid group are attached to the same carbon atom

Preparation Methods

1-Bromocyclohexane-1-carboxylic acid can be synthesized through several methods:

    From Cyclohexane: The bromination of cyclohexane followed by carboxylation can yield this compound. The reaction typically involves the use of bromine (Br₂) and a catalyst under controlled conditions.

    From Cyclohexanone: Cyclohexanone can be brominated to form 1-bromocyclohexanone, which is then subjected to a carboxylation reaction to produce this compound.

    Industrial Production: Industrially, the compound can be produced by the bromination of cyclohexane followed by oxidation and carboxylation steps. This method is scalable and can produce the compound in large quantities.

Chemical Reactions Analysis

1-Bromocyclohexane-1-carboxylic acid undergoes various chemical reactions:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻), leading to the formation of cyclohexane-1-carboxylic acid.

    Oxidation Reactions: The compound can be oxidized to form cyclohexane-1,1-dicarboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

    Reduction Reactions: Reduction of the carboxylic acid group can yield 1-bromocyclohexane-1-methanol.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form cyclohexene derivatives.

Scientific Research Applications

1-Bromocyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. 2

Properties

IUPAC Name

1-bromocyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFXNUAYBKPUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55106-53-1
Record name 1-bromocyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

35 g (0.275 mol) cyclohexanecarboxylic acid and 28.4 ml (0.548 mol) bromine with the addition of 3 g red phosphorus.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
28.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
red phosphorus
Quantity
3 g
Type
reactant
Reaction Step One

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